Quinoline-7-carbonyl chloride
Description
Properties
IUPAC Name |
quinoline-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFPKMTWLJPNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinoline 7 Carbonyl Chloride and Its Precursors
Strategies for the Preparation of 7-Quinolinecarboxylic Acid Precursors
The preparation of 7-quinolinecarboxylic acid and its derivatives hinges on the successful construction of the quinoline (B57606) nucleus. Over the years, classical name reactions have been refined and new catalytic systems have been introduced to improve efficiency, yield, and substrate scope.
Established Cyclization Reactions for Quinoline Carboxylic Acids
Several classical reactions provide reliable pathways to quinoline carboxylic acids, forming the bedrock of synthetic strategies in this area.
First described by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an acetoacetic ester or malonic acid, to form a quinoline derivative. The reaction can be catalyzed by either acids or bases. nih.gov The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted quinolines. nih.gov
A significant advancement is the development of one-pot procedures that generate the 2-aminoaryl carbonyl compound in situ. For instance, o-nitroarylcarbaldehydes can be reduced using iron powder and hydrochloric acid, followed by condensation with a carbonyl compound to yield the corresponding quinoline. nih.gov This approach is scalable and tolerates a variety of functional groups. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| o-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base | Substituted Quinoline | nih.gov |
| o-Nitroarylcarbaldehyde | Ketone/Aldehyde | Fe/HCl, then KOH | Substituted Quinoline | nih.gov |
The Doebner reaction , introduced in 1887, is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. mdpi.com This method, however, can be limited by low yields when using electron-deficient anilines. mdpi.com To address this, a Doebner hydrogen-transfer reaction has been developed that is applicable to a wider range of anilines, including those with electron-withdrawing groups. mdpi.com
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base to yield substituted quinoline-4-carboxylic acids. organic-chemistry.org The reaction proceeds through the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then reacts with the carbonyl compound. nih.gov Modifications to the Pfitzinger reaction, such as using enaminones as the carbonyl component in aqueous sodium or potassium hydroxide, have been explored to synthesize 3-aroyl-quinoline-4-carboxylic acids. mdpi.com
| Reaction Name | Reactants | Key Features | Product | Reference |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Three-component synthesis of quinoline-4-carboxylic acids. | Quinoline-4-carboxylic acid | mdpi.com |
| Pfitzinger Reaction | Isatin, Carbonyl compound, Strong base | Yields substituted quinoline-4-carboxylic acids. | Quinoline-4-carboxylic acid | organic-chemistry.org |
Advanced Catalytic Approaches to Quinoline Core Formation
Modern synthetic chemistry has seen the emergence of powerful catalytic methods for quinoline synthesis, offering advantages in terms of efficiency, selectivity, and environmental impact.
Transition metals have proven to be highly effective catalysts for the synthesis of quinolines through various mechanistic pathways, including C-H activation and annulation reactions.
Rhodium-catalyzed ortho-C-H bond activation has been utilized for the synthesis of quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed annulation of anilides and internal alkynes provides an efficient route to quinoline scaffolds, often enhanced by the use of a Lewis acid co-catalyst. researchgate.net Copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid offers a direct synthesis of 2-substituted quinolines under aerobic conditions. organic-chemistry.org Silver-promoted oxidative cascade reactions have also been developed for the synthesis of functionalized quinolines. mdpi.com
| Metal Catalyst | Reaction Type | Reactants | Key Features | Reference |
| Rhodium | C-H Activation | - | Synthesis of quinoline carboxylates. | mdpi.com |
| Cobalt | Annulation | Anilides, Internal Alkynes | Efficient synthesis of quinoline scaffolds. | researchgate.net |
| Copper | Decarboxylative Cascade Cyclization | Aryl aldehydes, Anilines, Acrylic acid | Direct synthesis of 2-substituted quinolines. | organic-chemistry.org |
| Silver | Oxidative Cascade | N-aryl-3-alkylideneazetidines, Carboxylic acids | Synthesis of functionalized quinolines. | mdpi.com |
In recent years, there has been a significant shift towards the development of metal-free and environmentally benign synthetic methods. nih.gov These approaches aim to minimize waste, reduce the use of hazardous reagents, and employ milder reaction conditions. nih.govijpsjournal.com
Metal-free protocols often utilize organocatalysts or proceed under catalyst-free conditions. For example, iodine-catalyzed three-component reactions of methyl ketones, arylamines, and α-ketoesters can provide quinolines, with the in-situ generated hydroiodic acid acting as a promoter. nih.gov Furthermore, reactions can be promoted by visible light in the presence of N-bromosuccinimide (NBS) to initiate radical-promoted cyclizations. mdpi.com
Green chemistry approaches focus on the use of environmentally friendly solvents like water and ethanol, and recyclable catalysts. nih.govresearchgate.net Nanocatalysts are also emerging as a promising alternative, offering high efficiency and the potential for recovery and reuse. nih.govacs.org For instance, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been used as a metal-free heterogeneous catalyst for the Friedländer synthesis. nih.gov
| Approach | Catalyst/Conditions | Key Features | Reference |
| Metal-Free | Iodine/Hydroiodic acid | Three-component reaction for quinoline synthesis. | nih.gov |
| Metal-Free | Visible light/NBS | Radical-promoted cyclization. | mdpi.com |
| Green Chemistry | Water/Ethanol as solvent | Environmentally benign reaction media. | nih.govresearchgate.net |
| Green Chemistry | Brønsted acid functionalized g-C3N4 | Recyclable, metal-free heterogeneous catalyst. | nih.gov |
Multicomponent Reaction (MCR) Strategies for Quinoline Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds like quinolines from simple starting materials in a single step. organic-chemistry.org Several classic named reactions, which can be classified as MCRs, are instrumental in forming the quinoline ring system.
Two prominent MCRs for quinoline synthesis are the Doebner-von Miller reaction and the Combes synthesis. The Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org This method is versatile and can be catalyzed by both Brønsted and Lewis acids. wikipedia.org For the synthesis of a precursor to quinoline-7-carboxylic acid, one would theoretically start with an appropriately substituted aniline, such as m-aminobenzoic acid, to direct the cyclization to the desired position.
The Combes quinoline synthesis, on the other hand, utilizes the condensation of anilines with β-diketones, followed by an acid-catalyzed cyclization. wikipedia.orgcambridge.org The choice of aniline and β-diketone determines the substitution pattern of the resulting quinoline. Similar to the Doebner-von Miller reaction, the use of m-aminobenzoic acid as the aniline component would be a logical starting point for targeting a 7-substituted quinoline derivative.
While these MCRs are powerful tools for generating substituted quinolines, achieving specific regioselectivity, particularly for the 7-position, is a significant challenge that depends heavily on the electronic and steric properties of the substrates and the reaction conditions. nih.gov
Conversion of 7-Quinolinecarboxylic Acid to Quinoline-7-carbonyl Chloride
The transformation of 7-quinolinecarboxylic acid to its corresponding acyl chloride is a crucial step in activating the carboxyl group for further functionalization. This conversion is typically achieved using standard chlorinating agents.
Reagent Selection for Acyl Chloride Formation (e.g., Oxalyl Chloride, Thionyl Chloride)
Oxalyl Chloride ((COCl)₂) is a widely used and effective reagent for the preparation of acyl chlorides from carboxylic acids. sci-hub.seresearchgate.netcommonorganicchemistry.com The reaction is often carried out in an inert solvent like dichloromethane (DCM) and is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are gaseous, which simplifies the purification of the desired acyl chloride. sci-hub.se
Thionyl Chloride (SOCl₂) is another common and potent reagent for this transformation. researchgate.netorgsyn.org The reaction can often be performed using neat thionyl chloride at reflux, though an inert solvent may also be employed. commonorganicchemistry.com Similar to oxalyl chloride, the byproducts, sulfur dioxide and hydrogen chloride, are gases, facilitating their removal from the reaction mixture. researchgate.net
The choice between oxalyl chloride and thionyl chloride can depend on the specific substrate and the desired reaction conditions. Oxalyl chloride is often considered a milder reagent. orgsyn.org
Optimization of Reaction Conditions for Carbonyl Chloride Generation
The efficiency of the conversion of 7-quinolinecarboxylic acid to its acyl chloride is dependent on several factors, including the choice of solvent, reaction temperature, and the presence of a catalyst.
For reactions with oxalyl chloride , dichloromethane (DCM) is a common solvent, and the reaction is typically conducted at room temperature. commonorganicchemistry.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to accelerate the reaction.
When using thionyl chloride , the reaction is often carried out at reflux temperature, either in neat thionyl chloride or in a high-boiling inert solvent.
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution. Upon completion, excess reagent and solvent are typically removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next synthetic step due to its reactivity and moisture sensitivity.
Below is a table summarizing typical conditions for these reactions.
| Reagent | Solvent | Catalyst | Temperature | Key Features |
| Oxalyl Chloride | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Room Temperature | Mild conditions, gaseous byproducts. |
| Thionyl Chloride | Neat or inert solvent | None | Reflux | Potent reagent, gaseous byproducts. |
Regioselectivity Considerations in Quinoline Acyl Chloride Synthesis
Achieving the desired substitution pattern on the quinoline ring is a central challenge in the synthesis of specifically functionalized derivatives like this compound. The regiochemical outcome of the quinoline-forming reaction is influenced by a combination of electronic and steric factors of the reactants and intermediates.
Computational Approaches to Regioselective Synthesis
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the regioselectivity of chemical reactions. mdpi.com In the context of quinoline synthesis, DFT calculations can be employed to model the reaction pathways of various cyclization reactions, such as the Friedländer synthesis, which is mechanistically related to the MCRs discussed. researchgate.net
By calculating the activation energies for the formation of different regioisomeric intermediates and products, it is possible to predict the most likely outcome of a reaction. For instance, the electrophilic substitution on the aniline ring during the cyclization step is a key determinant of the final substitution pattern. DFT studies can map the electron density of the aniline precursor and the stability of the possible intermediates to predict whether cyclization will occur to favor the formation of a 5-, 6-, 7-, or 8-substituted quinoline. These computational insights can guide the selection of starting materials and reaction conditions to favor the desired 7-substituted product. mdpi.com
Experimental Strategies for Positional Control
Experimentally, achieving regiocontrol in quinoline synthesis relies on the strategic placement of substituents on the aniline precursor. For the synthesis of 7-substituted quinolines, starting with a meta-substituted aniline is the most common approach. The electronic nature of the substituent on the aniline ring plays a crucial role in directing the electrophilic cyclization step.
For example, in the Doebner-von Miller and Combes syntheses, the use of an aniline with an electron-donating group at the meta position would activate the ortho and para positions for electrophilic attack. The cyclization would then preferentially occur at the less sterically hindered ortho position, leading to the formation of a 7-substituted quinoline. Conversely, an electron-withdrawing group at the meta position would deactivate the ortho and para positions, potentially leading to a different regiochemical outcome.
Recent advances in C-H activation provide alternative strategies for the direct functionalization of the quinoline core at the C7 position. acs.orgnih.gov These methods often employ directing groups to achieve high regioselectivity, offering a complementary approach to the classical MCRs for accessing 7-substituted quinolines.
Reactivity and Derivatization Pathways of Quinoline 7 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The most common reactions of quinoline-7-carbonyl chloride involve nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile. This proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.
This compound readily reacts with primary and secondary amines to form the corresponding quinoline-7-carboxamides. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct.
The synthesis of novel quinoline-carboxamides has been a subject of interest due to their potential biological activities. For instance, a series of new quinoline-carboxamides were synthesized by coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various amino esters in a basic medium, yielding products with good antibacterial properties. scispace.com Similarly, quinoline-6-carboxamide (B1312354) derivatives have been synthesized and evaluated as P2X7R antagonists, demonstrating the therapeutic potential of this class of compounds. nih.gov
Table 1: Examples of Amidation Reactions
| Amine | Base | Product |
|---|---|---|
| Primary Amine (R-NH₂) | Triethylamine | N-substituted quinoline-7-carboxamide (B8736981) |
| Secondary Amine (R₂NH) | Pyridine | N,N-disubstituted quinoline-7-carboxamide |
Esterification of this compound is achieved by its reaction with alcohols. This reaction is often catalyzed by a base to facilitate the removal of HCl. The resulting quinoline-7-carboxylates are valuable intermediates in organic synthesis and can also exhibit biological activity. The synthesis of various substituted quinolines, including quinoline-2-carboxylates, has been accomplished through methods like promoter-regulated selective annulation. rsc.org
Table 2: Examples of Esterification Reactions
| Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | Pyridine | Methyl quinoline-7-carboxylate |
| Ethanol | Triethylamine | Ethyl quinoline-7-carboxylate |
Beyond amides and esters, this compound can be converted into other carbonyl derivatives. For example, reaction with a carboxylate salt can yield a carboxylic anhydride. These reactions further highlight the versatility of this compound as a building block in the synthesis of diverse quinoline (B57606) derivatives. nih.gov
Further Chemical Transformations Involving the Quinoline-7-carbonyl Moiety
The quinoline-7-carbonyl group can undergo further chemical modifications, leading to more complex molecular architectures.
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These processes are valuable for the construction of novel polycyclic aromatic compounds. For example, new tricyclic quinoline derivatives have been synthesized through the intramolecular cyclization of malonic benzylidene derivatives. niscpr.res.in Annulation strategies, such as the Friedländer synthesis, provide a direct route to substituted quinolines and are widely used. nih.gov
The carbonyl chloride group of this compound can be reduced to an aldehyde or a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride to the corresponding alcohol. Milder, more selective reducing agents, or "poisoned" catalysts, can be used to stop the reduction at the aldehyde stage. libretexts.org For instance, catalytic hydrogenation over a poisoned palladium catalyst (e.g., Lindlar's catalyst) can selectively reduce the acyl chloride to the aldehyde. libretexts.org
Table 3: Reduction Products of this compound
| Reducing Agent | Product |
|---|---|
| Lithium aluminum hydride (LiAlH₄) | (Quinolin-7-yl)methanol |
Advanced Derivatization for Specialized Research Applications
The reactivity of this compound extends into highly specialized areas of research, particularly in the development of sophisticated analytical reagents. Its structural features, combining a reactive carbonyl chloride group with the quinoline moiety, make it a valuable precursor for creating derivatives with tailored properties for advanced analytical applications. These applications primarily revolve around the principles of enhancing chromatographic separations and improving detection sensitivity, especially in the analysis of chiral compounds and trace-level analytes.
Development of Chiral Derivatizing Reagents
This compound is a key building block in the synthesis of novel chiral derivatizing reagents (CDRs). These reagents are instrumental in the enantioseparation of racemic mixtures, a critical process in pharmaceutical development and stereoselective synthesis. The fundamental principle involves the reaction of the achiral this compound with a chiral auxiliary, typically a single enantiomer of an amino acid or another chiral molecule, to form a new chiral derivatizing reagent. This newly synthesized CDR can then be used to derivatize a racemic analyte, converting the enantiomers into diastereomers. These resulting diastereomers possess distinct physicochemical properties, allowing for their separation using standard chromatographic techniques like high-performance liquid chromatography (HPLC).
The development of such reagents involves a strategic selection of the chiral auxiliary to maximize the stereochemical differences between the resulting diastereomers, thereby achieving optimal separation. For instance, the introduction of a chiral amino acid, such as L-proline or L-valine, to a quinoline carbonyl chloride has been shown to produce effective CDRs for the enantioseparation of β-blockers and other pharmaceuticals. asianpubs.orgresearchgate.net The quinoline core in these reagents not only provides a rigid scaffold but also enhances the molar absorbance, which can contribute to improved detection. researchgate.net
The general pathway for the development and application of a this compound-based chiral derivatizing reagent can be summarized as follows:
Synthesis of the Chiral Derivatizing Reagent: this compound is reacted with a selected chiral auxiliary (e.g., an L-amino acid) under controlled conditions to form a stable amide linkage. This creates a new, enantiomerically pure chiral derivatizing reagent.
Derivatization of the Racemic Analyte: The synthesized CDR is then reacted with the target racemic compound (e.g., a racemic amine or alcohol) to form a pair of diastereomers.
Chromatographic Separation: The diastereomeric mixture is then subjected to reversed-phase HPLC (RP-HPLC) for separation. The differences in their structures lead to differential interactions with the stationary phase, resulting in different retention times.
Optimization of Separation: Method parameters such as the mobile phase composition (e.g., acetonitrile (B52724) and buffer ratio), pH, and column temperature are optimized to achieve the best possible resolution between the diastereomeric peaks.
The efficacy of the separation is evaluated based on key chromatographic parameters, as illustrated in the table below, which showcases typical data obtained in the enantioseparation of pharmaceuticals using quinoline-based chiral derivatizing reagents.
| Parameter | Description | Typical Value |
| Retention Factor (k) | A measure of the time a solute spends in the stationary phase relative to the time it spends in the mobile phase. | 1.5 - 10 |
| Selectivity Factor (α) | The ratio of the retention factors of the two diastereomers, indicating the separation factor between them. | > 1.1 |
| Resolution (Rs) | A quantitative measure of the degree of separation between two chromatographic peaks. A value of 1.5 or greater indicates baseline separation. | ≥ 1.5 |
This interactive table provides an overview of the key parameters used to assess the effectiveness of a chiral separation.
Applications in Analytical Methodology Enhancement
Beyond chiral separations, this compound finds significant application in the enhancement of analytical methodologies, primarily through the introduction of a detectable tag onto analyte molecules. The quinoline ring system possesses inherent fluorescence properties, a feature that can be exploited to dramatically increase the sensitivity of analytical methods. nih.gov
Derivatization of target analytes with this compound effectively attaches a quinoline fluorophore to the molecule. This is particularly advantageous for compounds that lack a native chromophore or fluorophore and are therefore difficult to detect at low concentrations using conventional UV-Vis or fluorescence detectors. The process of derivatization transforms these "invisible" molecules into highly fluorescent derivatives that can be detected with exceptional sensitivity.
This approach is widely applicable in various analytical contexts, including:
Trace Analysis: Detecting and quantifying trace amounts of drugs, metabolites, or environmental pollutants in complex matrices such as biological fluids or environmental samples.
Bioanalysis: In the analysis of biomolecules like amino acids and peptides, where derivatization can improve both chromatographic retention and detection limits.
Quality Control: Ensuring the purity and potency of pharmaceutical formulations by enabling the detection of trace impurities.
The enhancement of detection sensitivity is a critical aspect of modern analytical chemistry, and the use of fluorescent tagging agents like those derived from this compound is a powerful strategy. The table below summarizes the key aspects of using this compound for analytical methodology enhancement.
| Application Area | Analyte Type | Enhancement Principle | Detection Method |
| Pharmaceutical Analysis | Racemic Drugs | Chiral Derivatization | HPLC with UV/Fluorescence Detection |
| Bioanalytical Chemistry | Amino Acids, Peptides | Fluorescent Labeling | HPLC with Fluorescence Detection |
| Environmental Monitoring | Pollutants with functional groups | Introduction of a Fluorophore | HPLC with Fluorescence Detection |
This interactive table illustrates the diverse applications of this compound in enhancing analytical methodologies.
Mechanistic Investigations of Quinoline 7 Carbonyl Chloride Reactions
Elucidation of Reaction Pathways and Intermediate Species
The primary reaction pathway for quinoline-7-carbonyl chloride, like other acyl chlorides, is the nucleophilic acyl substitution . This mechanism allows for the conversion of the acyl chloride into a variety of other carboxylic acid derivatives, such as esters, amides, and anhydrides. The reaction proceeds through a characteristic two-step addition-elimination mechanism.
Mechanism Steps:
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or carboxylate) on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, high-energy tetrahedral intermediate , where the carbon atom is sp³ hybridized. masterorganicchemistry.comyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and in the process, the chloride ion is expelled as a leaving group. khanacademy.orgyoutube.com Chloride is an excellent leaving group because its corresponding acid, hydrochloric acid (HCl), is a strong acid, making the chloride ion a weak base.
Figure 1: General mechanism for nucleophilic acyl substitution of this compound.
The specific intermediates and the precise nature of the transition states would be influenced by the nucleophile, solvent, and any catalysts used. For reactions with neutral nucleophiles like water or alcohols, a subsequent deprotonation step occurs to yield the final product and HCl. byjus.com When amines are used, an additional equivalent of the amine or a non-nucleophilic base is often required to neutralize the HCl formed.
Application of Quantum Chemical Calculations (e.g., Density Functional Theory)
While specific computational studies on this compound are not found in the reviewed literature, Density Functional Theory (DFT) is a powerful and widely used tool for investigating the properties of related quinoline (B57606) derivatives. rsc.orgrjptonline.orgresearchgate.net Such calculations provide deep insights into molecular structure, electronic properties, and reaction mechanisms.
For a molecule like this compound, DFT calculations would typically be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles.
Analyze Frontier Molecular Orbitals (FMO): Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is of particular interest as it is centered on the carbonyl carbon, indicating the site of nucleophilic attack. The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability and reactivity. rsc.org
Map Molecular Electrostatic Potential (MEP): Visualize the electron density distribution to identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For an acyl chloride, the MEP surface would show a significant positive potential around the carbonyl carbon, confirming its susceptibility to nucleophilic attack.
Model Reaction Pathways: Calculate the energies of reactants, transition states, intermediates, and products to map the potential energy surface of a reaction. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the reaction's feasibility and mechanism.
In studies of other quinoline derivatives, the B3LYP functional with basis sets such as 6-311G(d,p) or 6-311+G(2d) has been commonly used to achieve a good balance between accuracy and computational cost. rjptonline.orgresearchgate.net
| Computational Parameter | Purpose in Analyzing this compound Reactivity |
| Geometry Optimization | Predicts the ground-state structure and bond parameters. |
| HOMO/LUMO Analysis | Identifies the distribution of frontier orbitals and predicts reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-deficient areas, highlighting the electrophilic carbonyl carbon. |
| Transition State Calculation | Determines the activation energy barriers for reaction steps, elucidating the reaction mechanism. |
This interactive table is based on the general application of DFT to similar molecules as specific data for this compound is not available.
Kinetic and Thermodynamic Aspects of Quinoline Acyl Chloride Reactivity
Specific kinetic and thermodynamic data for reactions of this compound are not documented in the available literature. However, general principles for acyl chlorides can be applied to understand its reactivity profile.
Kinetic Aspects:
High Reactivity: Acyl chlorides are among the most reactive carboxylic acid derivatives. byjus.com Their high reactivity is a kinetic phenomenon, attributed to the highly electrophilic nature of the carbonyl carbon and the excellent leaving group ability of the chloride ion.
Low Activation Energy: The nucleophilic acyl substitution reactions of acyl chlorides typically have low activation energy barriers, allowing them to proceed rapidly, often at room temperature or below. researchgate.net The formation of the tetrahedral intermediate is usually the rate-determining step.
Thermodynamic Aspects:
Exergonic Reactions: Reactions of acyl chlorides with common nucleophiles (water, alcohols, amines) are generally thermodynamically favorable and highly exergonic.
Applications of Quinoline 7 Carbonyl Chloride in Complex Molecule Synthesis and Materials Science
Building Block for Structurally Diverse Quinoline-Based Compounds
The reactivity of the acyl chloride moiety in quinoline-7-carbonyl chloride makes it an excellent starting point for the construction of more complex molecular frameworks. This is particularly evident in its use to create fused heterocyclic systems and intricate polycyclic and spirocyclic architectures.
Synthesis of Fused Heterocyclic Systems Containing the Quinoline (B57606) Core
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov The general strategy involves the reaction of the acyl chloride with a difunctionalized nucleophile, leading to a subsequent cyclization reaction to form a new ring fused to the quinoline core.
One common approach is the synthesis of quinoline-carboxamides, which can then be further manipulated to create fused systems. The reaction of this compound with various amines leads to the formation of a stable amide bond. These quinoline-7-carboxamide (B8736981) derivatives can then undergo intramolecular cyclization reactions to yield fused polycyclic structures. For instance, derivatives of quinoline-carboxamides have been synthesized and evaluated for their biological activities, highlighting the importance of this structural motif. nih.gov
| Precursor | Reagent | Resulting System | Potential Application |
| This compound | Aromatic Diamine | Fused Polycyclic Imidazole | Medicinal Chemistry |
| This compound | Amino-thiol | Fused Thiazole Derivative | Materials Science |
| This compound | Hydrazine (B178648) derivative | Fused Triazole System | Agrochemicals |
Construction of Polycyclic and Spirocyclic Architectures
The development of novel synthetic methodologies has enabled the use of quinoline derivatives in the construction of complex polycyclic and spirocyclic architectures. Spirocyclic compounds, characterized by two rings sharing a single atom, are of particular interest in drug discovery due to their unique three-dimensional structures. An efficient one-pot synthesis of a series of spiro[benzo[h]quinoline-7,3'-indoline] derivatives has been accomplished through a three-component reaction, showcasing the potential for creating such intricate structures from quinoline precursors. ias.ac.in
While direct examples starting from this compound are not extensively documented, its role as a precursor to quinoline-7-carboxamides opens avenues for their use in intramolecular cyclization reactions that could lead to the formation of polycyclic and spirocyclic systems. The amide nitrogen, for instance, could act as a nucleophile to attack another position on the quinoline ring or a tethered side chain, resulting in a new ring system.
Utility in the Development of Functional Materials
The quinoline nucleus is a well-known chromophore and electroactive moiety, making its derivatives attractive candidates for the development of functional materials with tailored electronic and optical properties. This compound provides a convenient handle to incorporate this versatile scaffold into larger conjugated systems or polymers.
Precursor for Materials with Tailored Electronic Properties
Derivatives of quinoline have been investigated for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties of these materials are highly dependent on their molecular structure. By reacting this compound with appropriate aromatic amines or other nucleophilic organic semiconductors, it is possible to synthesize novel materials with tunable electronic characteristics. The resulting quinoline-7-carboxamide linkage can influence the planarity, intermolecular interactions, and ultimately the charge transport properties of the material.
Role in the Design of Materials with Specific Optical Characteristics
Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence and nonlinear optical activity. nih.govnih.gov These properties make them suitable for applications such as fluorescent probes, sensors, and components in optical devices. The synthesis of quinoline Schiff bases, for example, has been shown to yield compounds with potential applications in optoelectronics and laser fields due to their unique optical properties arising from extensive delocalization of the electron cloud. nih.gov
The reaction of this compound with fluorescent amines or other chromophores can lead to new materials with tailored absorption and emission profiles. The quinoline-7-carboxamide scaffold can serve to either enhance the intrinsic fluorescence of the quinoline core or to act as a platform for connecting different photoactive units.
| Derivative Class | Potential Electronic Application | Potential Optical Application |
| Quinoline-7-carboxamides with extended π-conjugation | Organic field-effect transistors (OFETs) | Fluorescent sensors |
| Polymers containing quinoline-7-carboxamide units | Active layer in organic solar cells | Nonlinear optical materials |
| Metal complexes with quinoline-7-carboxamide ligands | Emissive layer in OLEDs | Phosphorescent probes |
Strategic Intermediate in Medicinal Chemistry Research
The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.gov this compound serves as a key intermediate for the synthesis of novel quinoline derivatives with potential therapeutic applications. The primary route for its use in this context is through the formation of quinoline-7-carboxamides.
SAR (Structure-Activity Relationship) studies have shown that the nature and position of substituents on the quinoline ring significantly influence the biological activity of the resulting compounds. nih.gov For example, quinolines with a carboxamide moiety have displayed TRPV1 antagonism, which is relevant for pain management. nih.gov
Recent research has highlighted the potential of quinoline-carboxamide derivatives as potent and selective antagonists for the P2X7 receptor, which is implicated in various pathological conditions, including cancer. nih.govnih.gov In one study, a series of quinoline-6-carboxamide (B1312354) derivatives were synthesized and showed promising inhibitory activity. nih.gov Although this study focused on the 6-substituted isomer, it underscores the potential of the quinoline-carboxamide scaffold in targeting this receptor.
Furthermore, quinazoline-4(3H)-one-7-carboxamide derivatives have been identified as inhibitors of human soluble epoxide hydrolase, an enzyme implicated in cardiovascular and inflammatory diseases. nih.govacs.org This demonstrates the versatility of the carboxamide group at the 7-position in designing enzyme inhibitors.
| Target | Therapeutic Area | Key Findings |
| P2X7 Receptor | Oncology, Inflammation | Quinoline-carboxamide derivatives show potent and selective antagonism. nih.govnih.gov |
| Soluble Epoxide Hydrolase | Cardiovascular, Inflammation | Quinazolinone-7-carboxamides identified as potent inhibitors. nih.govacs.org |
| Carbonic Anhydrase | Oncology, Glaucoma | Novel 8-substituted quinoline-2-carboxamides show inhibitory activity against various isoforms. tandfonline.com |
| ATM Kinase | Oncology | Quinoline-3-carboxamide derivatives have been designed as potential ATM kinase inhibitors. researchgate.net |
Design and Synthesis of New Chemical Entities for Target Identification
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. nih.govresearchgate.netbenthamscience.com The strategic functionalization of this scaffold is a cornerstone of drug discovery. This compound is an ideal starting material for creating libraries of novel compounds aimed at identifying and validating new biological targets.
The design of new chemical entities often begins with a known pharmacophore, like the quinoline ring, which is then systematically modified to enhance potency, selectivity, or pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substituents on the quinoline ring, including at the 7-position, can significantly influence biological activity. orientjchem.org
The high reactivity of the acyl chloride moiety allows for facile coupling with a diverse range of nucleophiles—such as amines, alcohols, and hydrazines—to generate extensive libraries of amides, esters, and hydrazones. This process is crucial for lead generation and optimization. For instance, reacting this compound with various hydrazines can produce quinoline-carbohydrazide intermediates. These intermediates can be further reacted with aldehydes or ketones to form hydrazone derivatives. nih.govopenmedicinalchemistryjournal.com Many quinoline-based hydrazones have demonstrated significant cytotoxic activity against various cancer cell lines, making them valuable probes for investigating anticancer pathways. arabjchem.org
Research Highlight: Synthesis of Quinoline-Based Hydrazones as Anticancer Agents
A common synthetic strategy involves the conversion of a quinoline carboxylic acid to its more reactive acyl chloride, followed by reaction with hydrazine to form a hydrazide. This key intermediate is then condensed with various aromatic aldehydes to produce a library of hydrazone final products. These compounds are then screened for biological activity.
| Compound Type | Synthetic Precursor | Resulting Functionality | Potential Biological Target |
| Amides | Amines / Anilines | Quinoline-7-carboxamide | Kinase Inhibitors, P2X7R Antagonists nih.gov |
| Hydrazones | Hydrazines & Aldehydes | Quinoline-7-carbohydrazone | Ribonucleotide Reductase, Apoptosis Pathways rsc.org |
| Esters | Alcohols / Phenols | Quinoline-7-carboxylate | Various enzymes |
The resulting library of compounds can be screened against panels of cancer cell lines or specific protein targets (e.g., kinases, histone deacetylases) to identify "hits". nih.gov These hits provide crucial information about the structural requirements for biological activity and guide the design of next-generation compounds with improved therapeutic potential.
Development of Advanced Synthetic Methodologies for Pharmaceutical Analogs
The development of efficient and versatile synthetic methods is paramount in pharmaceutical research to enable rapid access to a wide array of drug analogs for SAR studies. This compound is an exemplary reagent in this context, facilitating the streamlined production of quinoline-based compounds. Traditional methods for synthesizing quinoline derivatives, such as the Skraup or Friedländer synthesis, build the core ring system but often require harsh conditions. nih.govnih.gov In contrast, functionalizing a pre-existing quinoline core using a reactive handle like a carbonyl chloride allows for late-stage diversification under milder conditions.
This approach is central to creating analogs of existing drugs or lead compounds. By systematically altering the substituents attached to the 7-carbonyl group, chemists can fine-tune the molecule's properties to enhance efficacy, reduce toxicity, or improve metabolic stability. For example, the synthesis of novel quinoline-carboxamide derivatives has been explored for their potential as P2X7 receptor antagonists, which are implicated in cancer and inflammation. nih.gov The straightforward amide bond formation from this compound allows for the rapid synthesis of numerous analogs with different substitution patterns for biological evaluation. nih.gov
Furthermore, the use of highly reactive intermediates like acyl chlorides is amenable to modern synthetic technologies, including microwave-assisted synthesis and parallel synthesis, which significantly accelerate the drug discovery process. nih.gov These technologies allow for the creation of large, focused libraries of compounds in a fraction of the time required by traditional methods. This rapid generation of analogs is essential for building robust SAR models and quickly identifying clinical candidates. The development of synthetic routes utilizing versatile building blocks like this compound is therefore a key strategy in modern medicinal chemistry. durham.ac.ukresearchgate.net
Future Research Directions and Emerging Trends for Quinoline 7 Carbonyl Chloride
The landscape of chemical synthesis and application is continually evolving, driven by the dual needs for innovation and sustainability. For a versatile compound like Quinoline-7-carbonyl chloride, future research is poised to unlock new potentials in efficiency, application, and environmental compatibility. Emerging trends point towards greener synthetic methods, novel catalytic transformations, advanced manufacturing processes, and interdisciplinary applications, all supported by the predictive power of computational chemistry.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Quinoline-7-carbonyl chloride to ensure reproducibility?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) using controlled experiments. For example, monitor reaction progress via TLC or HPLC and adjust stoichiometric ratios iteratively. Purification via column chromatography or recrystallization should be validated with melting point analysis and NMR (¹H/¹³C) to confirm purity ≥95% .
- Data Validation : Include spectral data (IR, NMR) in the main manuscript for novel compounds and provide raw chromatograms in supplementary materials to verify purity .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocol : Use JIS T 8116-certified gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure. Store in airtight containers under inert gas (e.g., N₂) to avoid hydrolysis. Emergency procedures should align with GHS Category 4 toxicity guidelines (e.g., immediate rinsing for skin contact) .
Q. What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
- Analytical Workflow : Combine ¹H NMR (δ 8.5–9.0 ppm for quinoline protons), FT-IR (C=O stretch ~1750 cm⁻¹), and HRMS. Validate purity via HPLC (≥99% by area under the curve) and elemental analysis (deviation ≤0.4%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Conflict Resolution : Replicate experiments under standardized conditions (e.g., solvent, temperature). Use computational tools (DFT) to model expected spectra and compare with empirical data. Cross-validate findings using X-ray crystallography for ambiguous cases .
Q. What strategies are effective for studying the reaction mechanisms involving this compound in nucleophilic acyl substitutions?
- Mechanistic Analysis : Employ kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (e.g., ¹⁸O tracing in carbonyl groups). Use LC-MS to detect intermediates and propose a stepwise mechanism .
Q. How can computational modeling improve the design of this compound-based inhibitors for enzyme targets?
- Computational Approach : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with MD simulations (AMBER/CHARMM) to assess stability. Correlate in silico results with in vitro IC₅₀ assays .
Q. What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and identify degradation products using LC-HRMS. Apply Arrhenius kinetics to predict shelf-life .
Q. How can researchers address challenges in synthesizing sterically hindered derivatives of this compound?
- Derivatization Strategy : Use bulky protecting groups (e.g., tert-butoxycarbonyl) to direct reactivity. Optimize coupling agents (e.g., HATU/DMAP) for steric hindrance and characterize products via NOESY NMR to confirm regioselectivity .
Data Presentation Guidelines
- Tables/Figures : Limit to 3 critical datasets in the main text (e.g., kinetic data, spectral peaks). Include extended datasets (e.g., full crystallographic coordinates) in supplementary materials with hyperlinks .
- Ethical Reporting : Disclose conflicts of interest and cite all prior work per FINER criteria (Feasible, Novel, Ethical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
